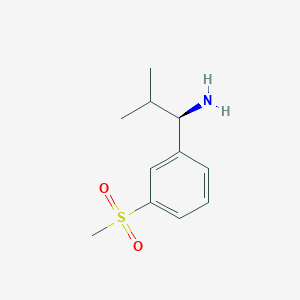![molecular formula C16H24N4O B13048074 1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)
1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one, involves various methods. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are known for their efficiency and high yields.
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it exhibits various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These properties make it a valuable compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chemical structure and biological activities. Its specific arrangement of functional groups allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H24N4O |
|---|---|
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
1-(2-piperazin-1-ylethyl)-3-propan-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C16H24N4O/c1-13(2)20-15-6-4-3-5-14(15)19(16(20)21)12-11-18-9-7-17-8-10-18/h3-6,13,17H,7-12H2,1-2H3 |
Clé InChI |
BIRLWVCYSNCYKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2N(C1=O)CCN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



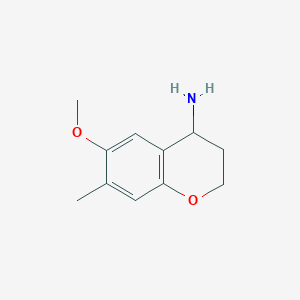
![1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13047997.png)

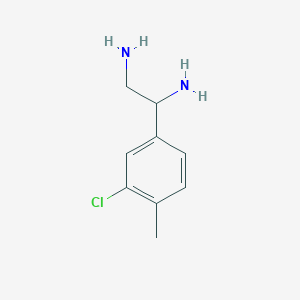

![1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13048025.png)
![Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13048036.png)
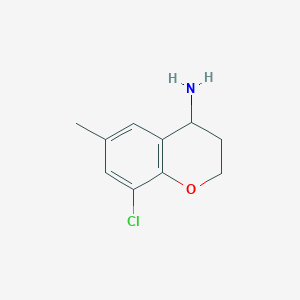

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13048054.png)
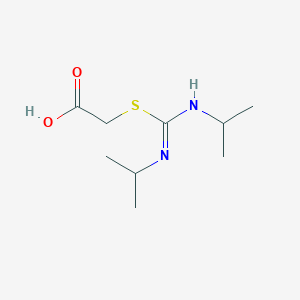
![(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13048067.png)
